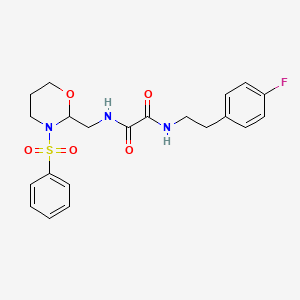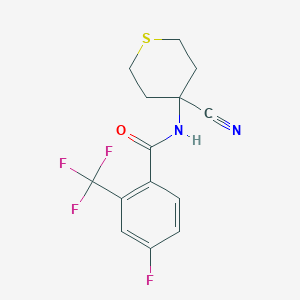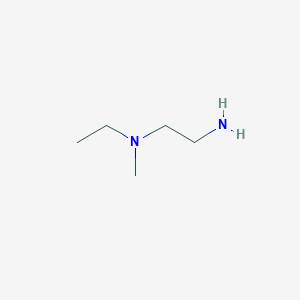![molecular formula C17H18N4O B2667766 6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline CAS No. 2418695-43-7](/img/structure/B2667766.png)
6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline is not fully understood. However, studies have suggested that the compound may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. The compound may also inhibit the growth of cancer cells by disrupting their DNA synthesis or by inhibiting the activity of certain enzymes involved in cell proliferation. The anti-inflammatory activity of the compound may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline has a variety of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have potent antifungal activity against Candida species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline in lab experiments is its potent antitumor and anti-inflammatory activity. This makes it a promising candidate for further investigation as a potential therapeutic agent. However, one limitation of using the compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of the compound in vivo.
Direcciones Futuras
Several future directions for research on 6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline can be identified. One direction is to investigate the compound's potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore the compound's mechanism of action in more detail. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo, and to optimize its synthesis method for large-scale production.
Métodos De Síntesis
The synthesis of 6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline involves the reaction of 2-aziridinemethanol with 4-methylpyrazole, followed by the reaction of the resulting compound with isoquinoline. This method has been described in detail in a scientific study published in the Journal of Organic Chemistry.
Aplicaciones Científicas De Investigación
Several studies have investigated the potential therapeutic applications of 6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline. One study found that the compound has antitumor activity against human cancer cells. Another study reported that the compound has anti-inflammatory activity and may be useful in the treatment of inflammatory diseases. Additionally, the compound has been shown to have potent antifungal activity against Candida species.
Propiedades
IUPAC Name |
6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-20-9-13(7-19-20)10-21-11-16(21)12-22-17-3-2-15-8-18-5-4-14(15)6-17/h2-9,16H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGZGSAXTJZDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=CC4=C(C=C3)C=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,8R,9R,10S,13S,14S)-13-methyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione](/img/structure/B2667684.png)


![1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2667690.png)

![2-[1-(2-Ethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2667695.png)
![2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)-1-methyl-6-oxopyrimidine-5-carboxamide](/img/structure/B2667696.png)
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/no-structure.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methoxybenzamide](/img/structure/B2667698.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine;dihydrochloride](/img/structure/B2667701.png)

